molecular formula C12H16FNO B5644300 1-[2-(2-fluorophenoxy)ethyl]pyrrolidine

1-[2-(2-fluorophenoxy)ethyl]pyrrolidine

Cat. No. B5644300
M. Wt: 209.26 g/mol
InChI Key: YKFRIAUVDNUURA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrolidine compounds involves strategic chemical reactions and methodologies. For example, the synthesis of a compound utilizing (2S,4R)-4-hydroxy-L-proline and L-proline as main materials involved characterization through various spectroscopic methods and X-ray diffraction analysis, indicating the complexity and precision required in synthesizing such compounds (Fu et al., 2006). Another approach described the practical synthesis of a pharmaceutical intermediate involving palladium-catalyzed cyanation/reduction sequences, showcasing the advanced methodologies employed in synthesizing structurally complex pyrrolidines (Xin Wang et al., 2006).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is often characterized by sophisticated analytical techniques. For instance, the crystal structure of a pyrrolidine derivative was elucidated using single-crystal X-ray diffraction, revealing its triclinic system and specific geometric parameters (Fu et al., 2006). Such detailed structural analysis is crucial for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

Pyrrolidine compounds can participate in various chemical reactions due to their reactive sites. For example, acid-catalyzed reactions involving pyrrolidine-1-carboxamides led to the formation of new substituted compounds, highlighting the compound's versatility in chemical transformations (А.S. Gazizov et al., 2015).

properties

IUPAC Name

1-[2-(2-fluorophenoxy)ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-5-1-2-6-12(11)15-10-9-14-7-3-4-8-14/h1-2,5-6H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFRIAUVDNUURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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